rac-(1R,2R)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-ol, trans
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Overview
Description
rac-(1R,2R)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-ol, trans: is a synthetic compound that features a cyclopentane ring substituted with a triazole group and a hydroxyl group. The compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-ol, trans typically involves the following steps:
Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Triazole Group: The triazole group can be introduced via click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can undergo reduction under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like SOCl2 (Thionyl chloride) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural similarity to natural substrates.
Receptor Binding: Possible applications in studying receptor-ligand interactions.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.
Industry
Material Science: Use in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-ol, trans would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The triazole ring could interact with specific amino acid residues, while the hydroxyl group might form hydrogen bonds, stabilizing the inhibitor-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Cyclopentanol Derivatives: Compounds with similar cyclopentane rings but different substituents.
Uniqueness
The unique combination of the triazole ring and the hydroxyl-substituted cyclopentane ring in rac-(1R,2R)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-ol, trans provides distinct chemical and biological properties that are not found in other similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C7H11N3O |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-(1,2,4-triazol-4-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C7H11N3O/c11-7-3-1-2-6(7)10-4-8-9-5-10/h4-7,11H,1-3H2 |
InChI Key |
QKOWKLCCBNGSLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)O)N2C=NN=C2 |
Origin of Product |
United States |
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